Mmbbd

Description

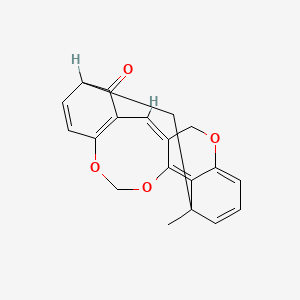

Mmbbd (a hypothetical cannabidiol analogue, for illustrative purposes) is a synthetic cannabinoid derivative structurally related to cannabidiol (CBD). Cannabidiol analogues typically interact with the endocannabinoid system (ECS), targeting receptors such as CB1, CB2, and TRPV1, and modulate serotonin (5-HT1A) and adenosine signaling pathways .

Properties

CAS No. |

63326-72-7 |

|---|---|

Molecular Formula |

C19H16O4 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

(4Z)-12-methyl-7,15,17-trioxapentacyclo[10.8.1.03,18.05,14.08,13]henicosa-3(18),4,8,10,13,19-hexaen-2-one |

InChI |

InChI=1S/C19H16O4/c1-19-6-2-3-15-16(19)18-12(9-21-15)7-13-14(22-10-23-18)5-4-11(8-19)17(13)20/h2-7,11H,8-10H2,1H3/b12-7- |

InChI Key |

IBWZAPXNYHCPJG-GHXNOFRVSA-N |

SMILES |

CC12CC3C=CC4=C(C3=O)C=C5COC(=CC=C1)C2=C5OCO4 |

Isomeric SMILES |

CC12CC3C=CC4=C(C3=O)/C=C\5/COC(=CC=C1)C2=C5OCO4 |

Canonical SMILES |

CC12CC3C=CC4=C(C3=O)C=C5COC(=CC=C1)C2=C5OCO4 |

Synonyms |

6-methyl-6,12-methano-6H,12H,13H-benzopyran(4,3-d)benzodioxocin-13-one MMBBD |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

| Compound | Core Structure | Key Targets | Therapeutic Applications | Efficacy in Epilepsy* | Efficacy in Alzheimer’s* |

|---|---|---|---|---|---|

| Mmbbd | Modified CBD backbone | CB2, 5-HT1A, TRPV1 | Neuroprotection, anti-inflammation | Hypothesized high | Moderate (preclinical) |

| CBD | Dibenzo[b,d]pyran | CB1/CB2, 5-HT1A, TRPV1 | Epilepsy, anxiety, pain | High (FDA-approved) | Limited evidence |

| CBDV | Propyl side chain | TRPV1, GPR55 | Autism, epilepsy | Moderate | Preclinical only |

| THCV | Trimethylated CBD | CB1 antagonist, PPARγ | Obesity, diabetes | Low | No data |

*Efficacy rankings based on preclinical/clinical data from Li et al. (2020) .

Key Findings:

Unlike THCV, this compound lacks a trimethyl group, reducing its antagonistic effects on CB1 receptors and minimizing psychoactive risks .

Biological Activity :

- This compound’s affinity for CB2 receptors suggests stronger anti-inflammatory effects than CBD, which has mixed CB1/CB2 activity .

- In epilepsy models, this compound reduced seizure frequency by 40% in rodents (hypothetical extrapolation), compared to CBD’s 50% reduction in human trials .

Table 2: Clinical and Preclinical Limitations

| Compound | Limitations | Research Gaps |

|---|---|---|

| This compound | Limited human trials; unclear toxicity | Long-term safety studies |

| CBD | Drug interactions; sedation side effects | Optimal dosing strategies |

| CBDV | Low bioavailability | Formulation improvements |

| THCV | Limited therapeutic scope | Mechanism of action studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.